molecular formula C4H10S3 B1581983 Tris(methylthio)methane CAS No. 5418-86-0

Tris(methylthio)methane

Cat. No.: B1581983
CAS No.: 5418-86-0
M. Wt: 154.3 g/mol
InChI Key: YFMZQCCTZUJXEB-UHFFFAOYSA-N
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Description

Tris(methylthio)methane, also known as trimethyl trithioorthoformate, is an organosulfur compound with the molecular formula C4H10S3. It is characterized by the presence of three methylthio groups attached to a central methane carbon atom. This compound is known for its distinctive sulfurous odor and is used in various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(methylthio)methane can be synthesized through the reaction of formaldehyde with methanethiol in the presence of a base. The reaction typically proceeds as follows:

CH2O+3CH3SH(CH3S)3CH+3H2O\text{CH}_2\text{O} + 3\text{CH}_3\text{SH} \rightarrow (\text{CH}_3\text{S})_3\text{CH} + 3\text{H}_2\text{O} CH2​O+3CH3​SH→(CH3​S)3​CH+3H2​O

This reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tris(methylthio)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
TMTM is primarily utilized as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. One notable application is its conversion into tris(methylthio)methyllithium, which serves as a versatile intermediate for synthesizing various organic molecules. This reaction typically involves treating TMTM with a strong base like n-butyllithium, resulting in the formation of a reactive organolithium species .

2. Synthesis of Methyl Thiolcarboxylates:
A significant application of lithiated TMTM is in the synthesis of methyl thiolcarboxylates from alkyl halides. The process involves two main steps:

  • Conversion of alkyl halides into trimethyl trithioorthocarboxylates using TMTM in THF at low temperatures.
  • Selective hydrolysis of these intermediates to yield methyl thiolcarboxylates, achieving overall yields between 70% and 88% .

3. Carboxylation Reactions:
TMTM can introduce carboxyl groups into organic molecules. For example, it reacts with 1-bromoacenaphthene to produce acenaphthene-1-carboxylic acid, demonstrating its utility in carboxylation reactions.

Biological Applications

1. Role in Plant Sulfur Metabolism:
Research indicates that TMTM produced by the fungus Mortierella hyalina plays a crucial role in plant sulfur metabolism. It has been shown to alleviate sulfur imbalances in plants under deficiency conditions by maintaining glutathione (GSH) levels and promoting growth .

2. Impact on Plant Growth:
In controlled experiments, TMTM was found to enhance the growth of Arabidopsis seedlings under sulfur-deficient conditions. It modulates the expression of sulfur-responsive genes and influences the biosynthesis of sulfur-containing metabolites such as glucosinolates (GSLs) .

Medical Applications

1. Precursor for Biologically Active Molecules:
TMTM has been investigated for its potential as a precursor in synthesizing biologically active molecules. Its ability to donate methylthio groups makes it valuable for creating compounds with therapeutic properties.

Data Summary

The following table summarizes key findings related to the applications of TMTM:

Application Area Specific Use Yield/Outcome
Organic SynthesisSynthesis of methyl thiolcarboxylates70%-88%
Carboxylation ReactionsProduction of acenaphthene-1-carboxylic acidN/A
Plant BiologyEnhancing growth under sulfur deficiencyImproved growth metrics
Medical ChemistryPrecursor for biologically active moleculesPotential therapeutic applications

Case Studies

Case Study 1: Influence on Plant Metabolism
In a study involving Mortierella hyalina, TMTM was identified as a major volatile compound affecting plant metabolism. The research demonstrated that TMTM could restore plant growth under sulfur deficiency while preventing the depletion of essential metabolites like GSH and GSLs .

Case Study 2: Synthetic Applications
A comprehensive study focused on using lithiated TMTM for synthesizing aliphatic methyl thiolcarboxylates highlighted its efficiency and versatility. The method developed allows for high yields and the incorporation of isotopes into carbonyl groups, showcasing TMTM's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of tris(methylthio)methane involves its ability to donate methylthio groups in various chemical reactions. This property makes it a versatile reagent in organic synthesis. In biological systems, it can influence sulfur metabolism by acting as a sulfur donor, thereby affecting the synthesis of sulfur-containing biomolecules such as glutathione and glucosinolates .

Comparison with Similar Compounds

Uniqueness: Tris(methylthio)methane is unique due to its three methylthio groups, which provide it with distinct reactivity and applications compared to similar compounds. Its ability to act as a sulfur donor in both chemical and biological systems sets it apart from other related compounds .

Biological Activity

Tris(methylthio)methane (TMTM), a sulfur-containing volatile compound, has garnered attention for its biological activity, particularly in plant growth and metabolism. This article explores the compound's effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C4_4H10_{10}S3_3
  • Molecular Weight : 154.317 g/mol
  • CAS Number : 5418-86-0

Sources of TMTM

TMTM is predominantly produced by the fungus Mortierella hyalina, which is known for its beneficial interactions with plants. The compound is released into the environment as a volatile organic compound (VOC) and plays a significant role in plant-fungal symbiosis.

Research indicates that TMTM influences plant sulfur metabolism by modulating the levels of glutathione (GSH) and glucosinolates (GSLs). Under conditions of sulfur deficiency, TMTM has been shown to:

  • Down-regulate sulfur deficiency-responsive genes.
  • Prevent the diminishment of GSH and GSL.
  • Sustain plant growth by alleviating sulfur imbalances.

However, excessive concentrations of TMTM can lead to an accumulation of GSH and GSL, which may inhibit plant growth. This duality highlights the importance of concentration in determining TMTM's biological effects .

Study 1: Impact on Arabidopsis Seedlings

A study investigated the effects of TMTM on Arabidopsis thaliana seedlings under varying sulfur conditions. The experiment involved:

  • Experimental Setup : Seedlings were grown on MGRL agar medium with high and low sulfate concentrations.
  • Treatment Groups : Different concentrations of TMTM (0, 10, 100, and 1000 µg) were applied.

The results indicated that TMTM significantly improved seedling growth under sulfur-deficient conditions while inhibiting growth at higher concentrations due to excessive GSH accumulation .

Treatment Concentration (µg)Fresh Weight Increase (%)Dry Weight Increase (%)
0BaselineBaseline
10+25+20
100+50+45
1000-10-15

Study 2: Sulfur Incorporation Mechanism

In another study, stable isotope labeling experiments were conducted to trace the incorporation of sulfur from TMTM into plant metabolites. The findings revealed that:

  • Sulfur from TMTM was incorporated into cysteine and subsequently into other essential metabolites.
  • The study utilized a co-cultivation method where Mortierella hyalina was grown alongside Arabidopsis seedlings under controlled conditions to track sulfur uptake .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tris(methylthio)methane, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution reactions, typically involving methylthiolate anions and halogenated methane precursors. For example, reactions with tris(dimethylamino)methane under controlled sulfurization conditions (e.g., using CS₂ or H₂S) can yield the target compound . Key variables include temperature (optimized at 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Purity is enhanced via column chromatography or recrystallization, with yields ranging from 60% to 85% depending on substituent steric effects .

Q. How can spectroscopic and crystallographic methods be used to characterize this compound?

  • NMR : 1^1H NMR shows singlet peaks for equivalent methylthio groups at δ 2.1–2.3 ppm, while 13^{13}C NMR reveals a central methane carbon at δ 40–45 ppm .
  • Mass Spectrometry : Electron ionization (EI-MS) displays a molecular ion peak at m/z 154 (C₄H₁₀S₃+^+) with fragmentation patterns confirming methylthio substituents .
  • X-ray Crystallography : Orthorhombic crystal systems (space group Pbca) are common, with bond lengths (C–S: 1.78–1.82 Å) and angles (S–C–S: ~104°) confirming trigonal-planar geometry around the central carbon .

Advanced Research Questions

Q. What role does this compound play in coordination chemistry, and how does its steric flexibility impact metal-ligand complexes?

The compound acts as a tripodal ligand, forming complexes with transition metals (e.g., Fe, Co, Mn) via sulfur donor atoms. Its steric flexibility allows adaptation to metal ion radii, enabling applications in catalysis and spin-crossover materials. For instance, iron(II) complexes exhibit reversible spin transitions under thermal or photochemical stimuli, attributed to ligand-field modulation by the methylthio groups . Coordination studies often use UV-Vis spectroscopy (monitoring d-d transitions) and magnetic susceptibility measurements .

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental data for this compound derivatives?

Discrepancies in bond lengths or reactivity profiles between studies are analyzed via density functional theory (DFT). For example, discrepancies in C–S bond lengths (1.78 vs. 1.82 Å) may arise from crystal packing effects, which DFT simulations using B3LYP/6-311+G(d,p) can clarify by comparing gas-phase and solid-state geometries . Such analyses guide experimental refinements, such as solvent choice or crystallization protocols.

Q. What are the challenges in designing this compound-based catalysts for asymmetric synthesis?

Key challenges include:

  • Steric Control : Balancing methylthio group bulkiness to avoid overcrowding while maintaining chiral induction.
  • Electronic Tuning : Modifying sulfur electron density (e.g., via substituents) to enhance metal-ligand charge transfer.
  • Stability : Preventing sulfur oxidation under aerobic conditions using inert atmospheres or stabilizing additives. Studies employ kinetic assays (e.g., enantiomeric excess measurements via HPLC) and X-ray absorption spectroscopy (XAS) to monitor active-site changes .

Q. Methodological Considerations

Q. How should researchers address inconsistencies in reported reaction mechanisms for this compound synthesis?

  • Stepwise Analysis : Use stopped-flow techniques or in-situ IR spectroscopy to identify intermediates (e.g., thiolate anions).
  • Isotopic Labeling : 13^{13}C or 34^{34}S labeling tracks carbon/sulfur migration pathways .
  • Cross-Validation : Compare results across multiple analytical methods (e.g., NMR, MS, XRD) to confirm mechanistic hypotheses .

Q. What experimental parameters are critical for reproducible crystallographic studies of this compound derivatives?

  • Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures at 4°C minimizes disorder.
  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with φ and ω scans to achieve completeness >99% and Rint < 0.05 .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms and constrained riding models for H atoms .

Properties

IUPAC Name

tris(methylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S3/c1-5-4(6-2)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMZQCCTZUJXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202528
Record name Methane, tris(methylthio)-
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Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-86-0
Record name Methane, tris(methylthio)-
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Record name Tris(methylthio)methane
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Record name Methane, tris(methylthio)-
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Record name Tris(methylthio)methane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bis(methylsulfanyl)methanethiol
Tris(methylthio)methane
Reactant of Route 2
Bis(methylsulfanyl)methanethiol
Tris(methylthio)methane
Reactant of Route 3
Bis(methylsulfanyl)methanethiol
Tris(methylthio)methane
Reactant of Route 4
Tris(methylthio)methane
Reactant of Route 5
Bis(methylsulfanyl)methanethiol
Tris(methylthio)methane
Reactant of Route 6
Tris(methylthio)methane

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